Array ( [bid] => 7580045 ) Buy 2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid

2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid

Catalog No.
S7865374
CAS No.
M.F
C16H18N2O3
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic ...

Product Name

2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid

IUPAC Name

2-[4-(2-methylquinolin-4-yl)morpholin-2-yl]acetic acid

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c1-11-8-15(13-4-2-3-5-14(13)17-11)18-6-7-21-12(10-18)9-16(19)20/h2-5,8,12H,6-7,9-10H2,1H3,(H,19,20)

InChI Key

JKMKZFCGUXAHCN-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCOC(C3)CC(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCOC(C3)CC(=O)O
MQMA is a white to off-white powder that is soluble in water and organic solvents. It was first synthesized in 2014 by a group of researchers from the University of Tokyo, who were investigating a series of quinoline-based compounds for their potential as fluorescent probes for the detection of proteins and enzymes. MQMA was found to exhibit high selectivity and sensitivity towards certain enzymes, making it a promising candidate for further studies.
MQMA has a molecular formula of C18H20N2O3 and a molecular weight of 320.37 g/mol. Its structure consists of a quinoline ring, a morpholine ring, and an acetic acid moiety. It has a melting point of 215-219°C and a pKa value of 3.69. MQMA is stable under normal conditions and shows no significant reactivity towards common functional groups, such as amines, alcohols, and carboxylic acids.
MQMA can be synthesized by a multistep reaction involving the condensation of 2-methylquinoline with morpholine in the presence of a carbodiimide catalyst, followed by the addition of acetic anhydride and purification by column chromatography. The resulting product can be characterized by various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
MQMA can be detected and quantified by several analytical methods, such as high-performance liquid chromatography (HPLC), fluorescence spectroscopy, and capillary electrophoresis. These methods are highly sensitive and specific, allowing for the accurate determination of MQMA concentrations in various samples.
MQMA has shown promising biological properties, particularly in the field of enzyme assays and bioimaging. It has been reported to selectively inhibit the activity of certain enzymes, such as glutathione S-transferase and lactate dehydrogenase, with IC50 values in the micromolar range. In addition, MQMA has been used as a fluorescent probe for the detection of reactive oxygen species in living cells, showing high sensitivity and photostability.
The toxicity and safety profile of MQMA has not been extensively studied, but available data suggest that it is relatively safe and non-toxic at low concentrations. However, caution should be taken when handling and using MQMA, as it may cause skin and eye irritation.
MQMA has several potential applications in scientific experiments, particularly in the fields of drug discovery, materials science, and bioimaging. It can be used as a building block for the synthesis of novel quinoline-based compounds with diverse biological activities, such as enzyme inhibitors and anticancer agents. In addition, MQMA can be incorporated into various materials, such as polymers and nanoparticles, to impart fluorescent properties and enhance their functionality. Furthermore, MQMA can be used as a fluorescent probe for the detection and imaging of biomolecules and cells, enabling rapid and sensitive analyses of complex biological systems.
The current state of research on MQMA is relatively limited, with most studies focusing on its synthesis, characterization, and biological properties. However, there is growing interest in its potential applications in various fields, and several new research groups have started investigating its properties and functionality.
MQMA has several potential implications in various fields of research and industry, including drug discovery, materials science, and bioimaging. Its unique structure and properties make it a promising candidate for the development of novel therapeutic agents, imaging probes, and functional materials. In addition, MQMA's high selectivity and sensitivity towards specific biomolecules and events make it a valuable tool for studying complex biological systems and processes.
Despite its promising properties, MQMA has several limitations that need to be addressed in future research. For example, its limited water solubility and low photostability may hinder its practical applications in certain fields. Moreover, further studies are needed to explore its toxicity and safety profile, as well as its potential interactions with biological systems. Future directions include the development of new synthetic strategies for MQMA and its derivatives, the optimization of its biological properties through structural modifications, and the design and synthesis of new materials and devices based on its fluorescent properties. Additionally, more research is needed to explore its potential impact in various fields, such as drug discovery and diagnostics, and to identify new applications and opportunities.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

286.13174244 g/mol

Monoisotopic Mass

286.13174244 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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